N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a bicyclic compound featuring a tetrahydroquinoline core substituted with cyclopropanecarbonyl and cyclopropanecarboxamide groups. Its structure combines a partially saturated quinoline ring system with cyclopropane-based substituents, which are known to enhance metabolic stability and influence molecular interactions in biological systems.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(11-3-4-11)18-14-7-8-15-13(10-14)2-1-9-19(15)17(21)12-5-6-12/h7-8,10-12H,1-6,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXQSVSWMMQXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclopropanecarbonyl chloride with a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related analogs (compounds 39–42 from ) and a pharmacologically active derivative (Tozasertib Lactate, ). Key differences in substituents, physicochemical properties, and functional roles are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variations: The target compound’s tetrahydroquinoline core differs from the thieno-pyrimidine-pyridine cores in compounds 39–42. The latter group is associated with kinase inhibition (e.g., GSK-3β), as implied by ’s focus on therapeutic targeting . Tozasertib Lactate () shares the cyclopropanecarboxamide substituent but incorporates a pyrimidine-phenyl core, highlighting its role as an antineoplastic agent .
Substituent Impact on Physicochemical Properties :
- Melting Points : Cyclopropanecarboxamide (40) exhibits a lower melting point (257–258°C) compared to isobutyramide (39) (284–285°C), suggesting reduced crystallinity due to the smaller, strained cyclopropane ring .
- Yields : Compound 40 (41% yield) outperforms 39 (33%) and 41 (22%), indicating that cyclopropanecarboxamide may enhance reaction efficiency in certain synthetic pathways .
Functional Implications: The cyclopropane group in the target compound and 40 may improve metabolic stability compared to bulkier substituents (e.g., cyclohexane in 42), a hypothesis supported by the prevalence of cyclopropane in drug design for its rigidity and lipophilicity .
Structural Analysis of Related Derivatives
- Thiazole-Benzamide Analog (): The compound N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide features a thiazole ring and benzamide substitution. With a molecular weight of 447.55 g/mol and an InChIKey ZRMVPPPAHUXLME-UHFFFAOYSA-N, its structural complexity exceeds the target compound, likely influencing solubility and target binding .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide?
The synthesis typically involves:
- Cyclopropane functionalization : Introducing the cyclopropanecarbonyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .
- Tetrahydroquinoline core assembly : Cyclization of precursor amines with ketones or aldehydes under acidic catalysis .
- Amide coupling : Final carboxamide formation using coupling reagents like EDC/HOBt in dichloromethane . Optimization : Yield improvements require strict control of reaction temperature (e.g., 0–5°C for cyclopropane activation) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the tetrahydroquinoline core and cyclopropane substituents. Key signals include δ ~1.2–1.5 ppm (cyclopropane CH) and δ ~6.8–7.5 ppm (aromatic protons) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (amide and cyclopropanecarbonyl) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
- Cytotoxicity profiling : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 10 μM .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase domains (e.g., PDB: 4R3Q). Key interactions include hydrogen bonding with the amide group and hydrophobic contacts with the cyclopropane .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and topological torsion to predict IC values .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Metabolic stability testing : Use liver microsomes (human or murine) to identify metabolite interference .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What strategies improve enantiomeric purity during synthesis, and how does chirality impact bioactivity?
- Chiral chromatography : Separate enantiomers using supercritical fluid chromatography (SFC) with Chiralpak AD-H columns and isopropanol/CO mobile phases (e.g., dr 19:1 achieved in related tetrahydroquinoline derivatives) .
- Bioactivity divergence : Enantiomers may exhibit 10–100x differences in IC values due to stereospecific binding pockets (e.g., (S)-enantiomers show higher affinity for kinase targets) .
Q. How can researchers investigate the compound’s interaction with biological macromolecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
